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Compound of Interest

Compound Name: Ethyl 4-(4-bromophenyl)butanoate

Cat. No.: B189600 Get Quote

CAS Number: 105986-54-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(4-
bromophenyl)butanoate, a key building block in the development of advanced therapeutics,

particularly in the field of targeted protein degradation. This document outlines its chemical

properties, detailed synthesis protocols, and its application in the formation of Proteolysis

Targeting Chimeras (PROTACs).

Chemical and Physical Properties
Ethyl 4-(4-bromophenyl)butanoate is a halogenated aromatic carboxylic acid ester. Its

structure is characterized by a bromophenyl group attached to a butanoate ethyl ester chain.

This compound is primarily utilized as a versatile intermediate in organic synthesis.[1][2][3]

Table 1: Physicochemical Properties of Ethyl 4-(4-bromophenyl)butanoate
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Property Value Reference(s)

CAS Number 105986-54-7 [2][3][4]

Molecular Formula C₁₂H₁₅BrO₂ [2][3]

Molecular Weight 271.15 g/mol [2][3]

Boiling Point 330.7 ± 25.0 °C at 760 mmHg [4]

Density 1.3 ± 0.1 g/cm³ [4]

Flash Point 153.8 ± 23.2 °C [1]

Refractive Index 1.526 [1][4]

Purity Typically ≥97% [2]

Storage Room temperature [2]

Note: While a definitive public source for the experimental spectroscopic data of Ethyl 4-(4-
bromophenyl)butanoate (CAS 105986-54-7) is not readily available, data for its precursor and

related isomers are well-documented. Researchers should verify the spectral data of the

synthesized compound against reference standards.

Synthesis and Experimental Protocols
The synthesis of Ethyl 4-(4-bromophenyl)butanoate is typically achieved through a two-step

process: the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid,

followed by its esterification.

Synthesis of 4-(4-bromophenyl)butanoic Acid
A common method for the synthesis of 4-(4-bromophenyl)butanoic acid is the Clemmensen

reduction of 3-(4-bromobenzoyl)propionic acid.[5]

Experimental Protocol:

Amalgamated Zinc Preparation: In a suitable reaction vessel, stir zinc powder (13.0 g, 200

mmol) with mercuric chloride (1.00 g, 4.80 mmol) in a mixture of water (10 mL) and

concentrated hydrochloric acid (0.6 mL) for 5 minutes.
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Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20

mL), concentrated hydrochloric acid (20 mL), and water (8 mL).

Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction

mixture. Heat the mixture to reflux at 100°C for 24 hours. Replenish with concentrated

hydrochloric acid (1 mL) every 6 hours during the reflux.

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature and filter. Separate the organic layer and remove the solvent under reduced

pressure. The resulting crude product can be purified by silica gel column chromatography

using an eluent of ethyl acetate/hexane (1:3, v/v) to yield 4-(4-bromophenyl)butanoic acid as

a white crystalline solid.[5]

Table 2: Characterization Data for 4-(4-bromophenyl)butanoic Acid

Data Type Results Reference

¹H NMR (300 MHz, CDCl₃) δ

(ppm)

7.40 (d, J = 8.4 Hz, 2H, ArH),

7.06 (d, J = 8.4 Hz, 2H, ArH),

2.63 (t, J = 7.8 Hz, 2H, CH₂),

2.36 (t, J = 7.2 Hz, 2H, CH₂),

1.97 (dt, J = 7.2, 7.8 Hz, 2H,

CH₂)

[5]

Mass Spectrometry (ESI-

quadrupole) m/z

[M-H]⁻ calculated: 241.99,

243.99; found: 241.0 (100%),

243.0 (98%)

[5]

Fischer Esterification to Ethyl 4-(4-
bromophenyl)butanoate
The synthesized 4-(4-bromophenyl)butanoic acid is then esterified, typically via a Fischer

esterification, to yield the final product.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromophenyl)butanoic acid in an

excess of absolute ethanol.

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic

acid.

Reaction Conditions: Heat the mixture to reflux for several hours to drive the equilibrium

towards the ester product. The reaction progress can be monitored by thin-layer

chromatography.

Work-up and Purification: After completion, cool the reaction mixture and remove the excess

ethanol under reduced pressure. Dilute the residue with an organic solvent like diethyl ether

and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst,

followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to obtain the crude Ethyl 4-(4-
bromophenyl)butanoate. Further purification can be achieved by vacuum distillation or

column chromatography.

Synthesis Workflow Diagram

3-(4-Bromobenzoyl)
propionic acid

4-(4-Bromophenyl)
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  Reflux, 100°C, 24h   Ethyl 4-(4-bromophenyl)

butanoate

  Ethanol (excess)
  H₂SO₄ (cat.), Reflux  

Click to download full resolution via product page

Synthesis of Ethyl 4-(4-bromophenyl)butanoate.

Application in Drug Development: PROTACs
Ethyl 4-(4-bromophenyl)butanoate is classified as a "Protein Degrader Building Block".[2]

This designates its utility in the synthesis of PROTACs, which are heterobifunctional molecules

designed to induce the degradation of specific target proteins.

The PROTAC Mechanism
PROTACs function by simultaneously binding to a target protein of interest and an E3 ubiquitin

ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for
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degradation by the proteasome.

PROTAC Logical Relationship Diagram
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General mechanism of PROTAC-mediated protein degradation.

Ethyl 4-(4-bromophenyl)butanoate serves as a precursor to the linker component of a

PROTAC molecule. The butanoate chain can be extended or functionalized to connect the

target-binding ligand to the E3 ligase-binding ligand, with the bromophenyl group allowing for

further chemical modifications through cross-coupling reactions.

Conclusion
Ethyl 4-(4-bromophenyl)butanoate is a valuable chemical intermediate for researchers and

scientists in the field of drug discovery and development. Its straightforward synthesis and its

role as a foundational element in the construction of PROTACs make it a critical component in

the advancement of targeted protein degradation therapies. This guide provides the essential

technical information to support its synthesis and application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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